Quinoline-5,6-diamine

Vue d'ensemble

Description

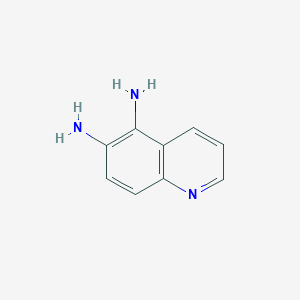

Quinoline-5,6-diamine is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5,6-diamine can be achieved through several methods. One common approach involves the reduction of quinoline-5,6-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative cyclization can yield quinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and solvent-free conditions are some of the methods employed to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Quinoline-5,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-5,6-dione.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of Quinoline-5,6-diamine can be achieved through several methods:

- Reduction of Nitro Compounds : One common method involves reducing 6-nitroquinoline-5-amine using stannous chloride in ethanol.

- Electrophilic Substitution : this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of interest in medicinal chemistry.

Anticancer Activity

Quinoline derivatives, including this compound, have shown promising anticancer properties. They act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division.

Case Study: Anticancer Efficacy

A study on various cancer cell lines (MCF-7, A2780) demonstrated that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analysis indicated an increase in cells arrested in the G2/M phase when treated with this compound.

| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 µM | 60 | Apoptosis induction |

| A2780 | 20 µM | 70 | Cell cycle arrest at G2/M |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Properties

In a study examining its antimicrobial efficacy, this compound was tested against multiple bacterial strains and exhibited potent inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against resistant strains |

| Escherichia coli | 20 | Broad-spectrum activity |

Therapeutic Applications

This compound's diverse biological activities position it as a candidate for therapeutic applications:

Antiviral Agents

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents against various viral strains.

Insecticidal Properties

Research indicates that quinoline derivatives can also serve as insecticides with minimal environmental impact.

Industrial Applications

In addition to its biological activities, this compound is utilized in various industrial applications:

- Dyes and Pigments : It serves as a precursor in the synthesis of dyes and pigments.

- Pharmaceuticals : Its derivatives are explored for their potential as new drug candidates.

Mécanisme D'action

The mechanism of action of quinoline-5,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with DNA synthesis and repair processes, leading to its potential use as an anticancer agent. The pathways involved include inhibition of topoisomerases and disruption of cellular redox balance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-8-amine: An isomer of quinoline-5,6-diamine with similar structural properties but different biological activities.

Quinoxalines: Compounds with a similar bicyclic structure but containing two nitrogen atoms in the ring.

Isoquinolines: Structural isomers of quinoline with the nitrogen atom in a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

Quinoline-5,6-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 5,6-diaminoquinoline, is a derivative of quinoline characterized by two amino groups at the 5 and 6 positions on the quinoline ring. This structural feature contributes to its biological activity and ability to interact with various biological targets.

-

Anticancer Activity :

- Quinoline derivatives have been extensively studied for their anticancer properties. This compound has shown potential as a tubulin inhibitor, which disrupts microtubule dynamics essential for cell division. Studies indicate that it can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .

- Molecular docking studies suggest that this compound may bind to the active sites of tubulin similarly to established chemotherapeutic agents like combretastatin A-4 (CA-4) and paclitaxel .

- Antimicrobial Activity :

- Other Biological Activities :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines (MCF-7, A2780) demonstrated that this compound could significantly reduce cell viability through apoptosis induction. Flow cytometry analysis revealed a marked increase in cells arrested in the G2/M phase when treated with this compound, suggesting its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, this compound was tested against multiple bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth indicates its potential application in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

quinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVVFKIVIFJKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330129 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42143-23-7 | |

| Record name | quinoline-5,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?

A1: A frequent starting material for this compound synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields this compound in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []

Q2: How is this compound utilized in synthesizing imidazo[4,5-f]quinolines?

A2: this compound reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:

Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from this compound?

A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:

- Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.

- Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []

Q4: What are the potential applications of compounds derived from this compound?

A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using this compound as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.